molecular formula C21H24FN3O2 B5485985 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one

Cat. No. B5485985
M. Wt: 369.4 g/mol
InChI Key: VCUNBPVSVXEDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one, also known as FLPD, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. FLPD is a diazepan derivative that has been synthesized using various methods and has been evaluated for its biological activities.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one may also interact with other neurotransmitter systems, such as the glutamate and dopamine systems.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been shown to have anti-inflammatory and analgesic effects in animal models. 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one is its potential therapeutic properties, which could lead to the development of new treatments for neurological disorders. However, one limitation of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one is its limited availability, which could make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one, including:
1. Further studies on the mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one to better understand its potential therapeutic properties.
2. Studies on the pharmacokinetics and pharmacodynamics of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one to determine its optimal dosage and administration route.
3. Studies on the safety and toxicity of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one to determine its potential side effects.
4. Studies on the efficacy of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Studies on the potential use of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one in combination with other drugs for the treatment of neurological disorders.

Synthesis Methods

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot method involves the reaction of 4-fluorobenzyl chloride, isopropylamine, and pyridine-2-carboxylic acid with a diazepan intermediate to produce 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one. The multi-step synthesis method involves the synthesis of the diazepan intermediate, which is then reacted with the other reagents to produce 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one.

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anxiolytic effects. 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-2-ylcarbonyl)-1,4-diazepan-5-one has also been evaluated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridine-2-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15(2)19-14-24(21(27)18-5-3-4-11-23-18)12-10-20(26)25(19)13-16-6-8-17(22)9-7-16/h3-9,11,15,19H,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNBPVSVXEDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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